molecular formula C12H8F3NS B1388593 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1214323-68-8

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1388593
CAS No.: 1214323-68-8
M. Wt: 255.26 g/mol
InChI Key: ACCUOQJHTVOJQS-UHFFFAOYSA-N
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Description

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a mercapto group (-SH), a phenyl group (C6H5), and a trifluoromethyl group (CF3) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis: : One common method involves the reaction of 3-bromo-5-phenyl-2-(trifluoromethyl)pyridine with thiourea in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to yield 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine.

  • Substitution Reactions: : Another approach involves the nucleophilic substitution of 3-chloro-5-phenyl-2-(trifluoromethyl)pyridine with sodium hydrosulfide (NaHS) in a solvent like ethanol under reflux conditions. This method also produces the desired mercapto compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The mercapto group in 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

  • Reduction: : Reduction reactions can target the pyridine ring or the phenyl group, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Sodium hydrosulfide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced pyridine derivatives or phenyl-substituted compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form strong covalent bonds with thiol groups in proteins.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine exerts its effects often involves the interaction of its mercapto group with thiol-containing enzymes or proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-5-(trifluoromethyl)pyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioavailable.

    2-Mercapto-5-phenylpyridine: Lacks the trifluoromethyl group, which may reduce its metabolic stability and overall potency.

    5-Phenyl-3-(trifluoromethyl)pyridine: Lacks the mercapto group, limiting its ability to form covalent bonds with proteins.

Uniqueness

2-Mercapto-5-phenyl-3-(trifluoromethyl)pyridine is unique due to the combination of its mercapto, phenyl, and trifluoromethyl groups. This combination provides a balance of hydrophobicity, reactivity, and metabolic stability, making it a valuable compound for various scientific and industrial applications.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop new materials, drugs, and chemical processes.

Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NS/c13-12(14,15)10-6-9(7-16-11(10)17)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUOQJHTVOJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)C(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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